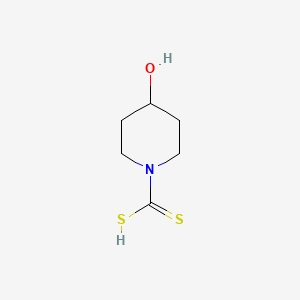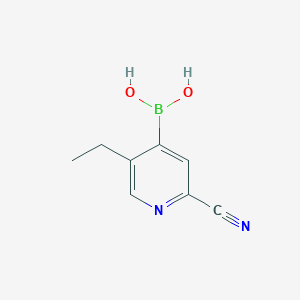
(2-Cyano-5-ethylpyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Cyano-5-ethylpyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C8H9BN2O2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both a cyano group and a boronic acid moiety in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyano-5-ethylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the palladium-catalyzed borylation of 2-cyano-5-ethylpyridine using bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: (2-Cyano-5-ethylpyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol derivatives.
Substitution: The cyano group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4
Bases: Potassium acetate, sodium carbonate
Solvents: DMF, toluene, ethanol
Major Products:
Suzuki-Miyaura Coupling Products: Biaryl compounds
Oxidation Products: Alcohols, phenols
Substitution Products: Substituted pyridines
科学的研究の応用
(2-Cyano-5-ethylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2-Cyano-5-ethylpyridin-4-yl)boronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in molecular recognition and enzyme inhibition. The boronic acid moiety interacts with specific molecular targets, such as enzymes or receptors, leading to the modulation of their activity .
類似化合物との比較
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling reactions but lacks the cyano and ethyl substituents.
4-Cyanophenylboronic Acid: Similar in structure but without the ethyl group, leading to different reactivity and applications.
2-Ethylphenylboronic Acid: Lacks the cyano group, affecting its electronic properties and reactivity.
Uniqueness: (2-Cyano-5-ethylpyridin-4-yl)boronic acid is unique due to the presence of both a cyano group and an ethyl group on the pyridine ring. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis. The cyano group provides additional sites for chemical modification, while the boronic acid moiety facilitates coupling reactions .
特性
分子式 |
C8H9BN2O2 |
|---|---|
分子量 |
175.98 g/mol |
IUPAC名 |
(2-cyano-5-ethylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2/c1-2-6-5-11-7(4-10)3-8(6)9(12)13/h3,5,12-13H,2H2,1H3 |
InChIキー |
UMWIETMXQZJGSP-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC=C1CC)C#N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




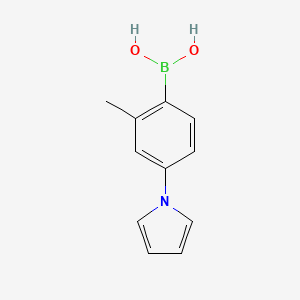

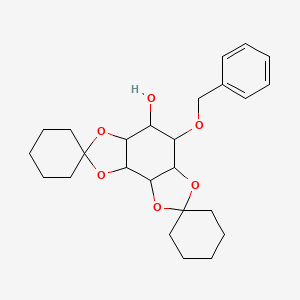

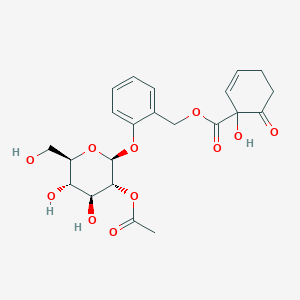
![2-(3-Ethoxypropyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081914.png)
![Methyl 7-(benzyloxy)-2-ethoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B14081922.png)
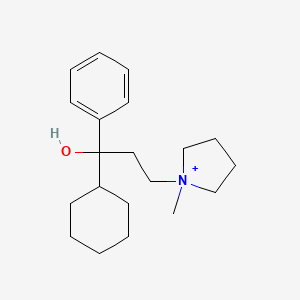
![trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane](/img/structure/B14081942.png)
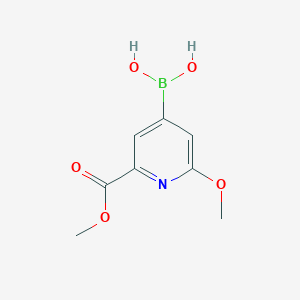
![N-[4-(acetylamino)phenyl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14081951.png)
